3-(6-Methoxynaphthalen-2-yl)propan-1-ol, also known as (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol, is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by a methoxy group attached to the naphthalene ring and a propanol side chain. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The chemical structure of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol can be found in databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. The compound is identified by the CAS number 26159-36-4, indicating its unique chemical identity in scientific literature.
This compound falls under the category of alcohols and is specifically classified as a secondary alcohol due to the presence of the hydroxyl (-OH) group attached to a carbon atom that is connected to two other carbon atoms. Its structural formula indicates it is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol can be achieved through several methods, with one common approach being the reaction of 6-methoxynaphthalene with propanoyl chloride followed by reduction.
The molecular formula for 3-(6-Methoxynaphthalen-2-yl)propan-1-ol is , with a molecular weight of approximately 216.276 g/mol.
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,9,15H2,1-2H3
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
The structure features a naphthalene ring system substituted at the 6-position with a methoxy group and at the 2-position with a propanol chain.
3-(6-Methoxynaphthalen-2-yl)propan-1-ol can undergo various chemical reactions typical of alcohols, including:
The reactivity can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 3-(6-Methoxynaphthalen-2-yl)propan-1-ol involves its interaction with biological targets, potentially modulating pathways related to inflammation or pain relief due to its structural similarity to non-steroidal anti-inflammatory drugs.
Research indicates that compounds with similar structures may exhibit inhibitory effects on cyclooxygenase enzymes, suggesting possible applications in pain management therapies.
3-(6-Methoxynaphthalen-2-yl)propan-1-ol exhibits several notable physical properties:
Property | Value |
---|---|
Density | 1.108 g/cm³ |
Boiling Point | 362.9 °C |
Flash Point | 162.6 °C |
LogP | 2.944 |
Vapor Pressure | mmHg at 25 °C |
The compound's chemical stability is influenced by its hydroxyl group, which can participate in hydrogen bonding, enhancing solubility in polar solvents.
3-(6-Methoxynaphthalen-2-yl)propan-1-ol has potential applications in:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: